

A Researcher's Guide to Validating Target Protein Degradation by Lenalidomide-Based PROTACs

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Compound of Interest

Compound Name: *Lenalidomide-4-aminomethyl
hydrochloride*

Cat. No.: *B8134444*

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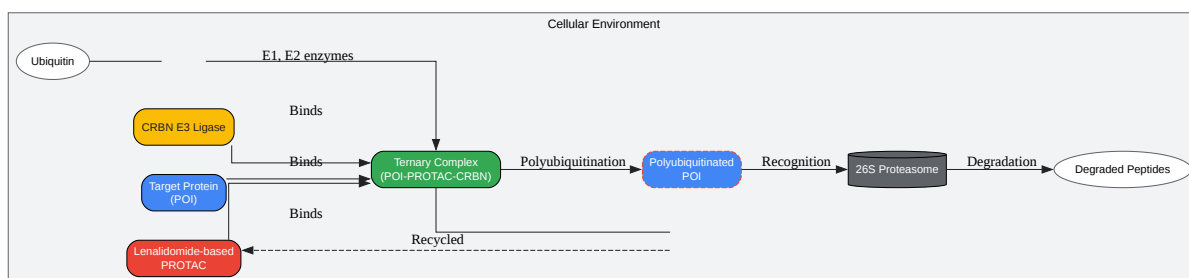
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of methods to validate the efficacy of Lenalidomide-based Proteolysis Targeting Chimeras (PROTACs). By leveraging Lenalidomide or its analogs as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, these PROTACs are designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.

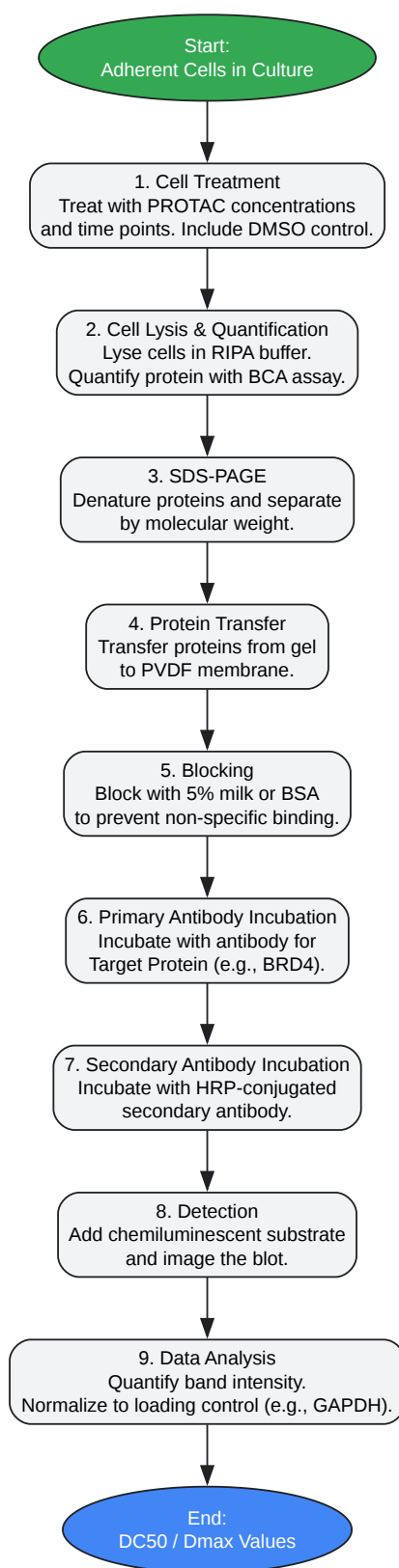
Validating the specific and efficient degradation of the target protein is a critical step in the development of these novel therapeutics. This guide outlines key experimental data from representative studies and provides detailed protocols for essential validation techniques, including Western Blotting and quantitative proteomics, to assess on-target efficacy and potential off-target effects.

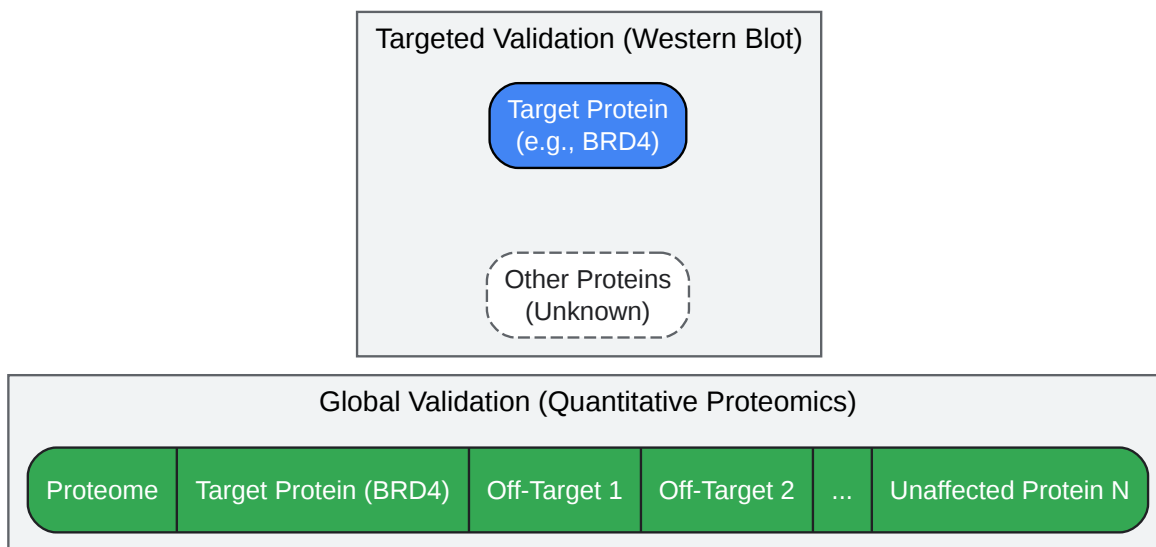
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Lenalidomide-based PROTACs are heterobifunctional molecules consisting of a ligand that binds to the target Protein of Interest (POI), a ligand that recruits the CRBN E3 ligase (derived from Lenalidomide), and a chemical linker. The formation of a ternary complex between the PROTAC, the POI, and the CRBN E3 ligase complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.^{[1][2][3]} This polyubiquitination marks the POI for

recognition and subsequent degradation by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[4][5][6]







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